molecular formula C24H21FN2O3 B11350955 5-(3,4-dimethylphenyl)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11350955
M. Wt: 404.4 g/mol
InChI Key: WYPHRZMDTQBNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-DIMETHYLPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.

    Substitution Reactions:

    Coupling Reactions: The furan-2-ylmethyl group can be introduced using palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxazole ring, converting it into more saturated heterocycles.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic potential. Its interactions with enzymes and receptors are of particular interest for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3,4-DIMETHYLPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • **5-(3,4-DIMETHYLPHENYL)-N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The presence of the 3-fluorophenyl group in 5-(3,4-DIMETHYLPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, such as chlorine or bromine.

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21FN2O3/c1-16-8-9-19(11-17(16)2)23-13-22(26-30-23)24(28)27(15-21-7-4-10-29-21)14-18-5-3-6-20(25)12-18/h3-13H,14-15H2,1-2H3

InChI Key

WYPHRZMDTQBNJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)F)CC4=CC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.